4-(Trifluoromethylthio)aniline

Description

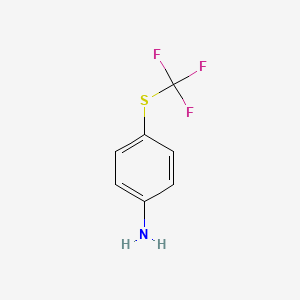

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHHTUXVBNGOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190681 | |

| Record name | 4-((Trifluoromethyl)thio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827347 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

372-16-7 | |

| Record name | 4-[(Trifluoromethyl)thio]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((Trifluoromethyl)thio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((Trifluoromethyl)thio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(trifluoromethyl)thio]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethylthio)aniline is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethylthio (-SCF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the primary and alternative synthesis mechanisms for obtaining this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid in research and development.

Core Synthesis Route: Reduction of 4-(Trifluoromethylthio)nitrobenzene

The most common and high-yielding method for the synthesis of this compound is the reduction of its nitro precursor, 4-(trifluoromethylthio)nitrobenzene. This method is favored for its efficiency and scalability.

Experimental Protocol

A general and effective procedure for this reduction is as follows:

-

Reaction Setup : To a solution of 4-(trifluoromethylthio)nitrobenzene (33.5 g, 0.15 mol) in ethanol (400 mL) in an autoclave, add a palladium-carbon catalyst (10% Pd/C, 3.5 g).[1]

-

Hydrogenation : The reaction mixture is then subjected to hydrogenation in a hydrogen atmosphere at a pressure of 40 atm. The reaction is carried out at room temperature for 8 hours.[1]

-

Work-up : Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed thoroughly with ethanol.[1]

-

Isolation : The combined filtrate and washings are concentrated under reduced pressure to remove the solvent. The resulting residue is washed with water to yield this compound.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-(Trifluoromethylthio)nitrobenzene | [1] |

| Reagents | 10% Palladium on Carbon (Pd/C), Hydrogen (H₂) | [1] |

| Solvent | Ethanol | [1] |

| Pressure | 40 atm | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 8 hours | [1] |

| Yield | 98% | [1] |

Spectroscopic Data for this compound

-

¹H NMR (300 MHz, CDCl₃): δ 7.62 (d, J = 8.30 Hz, 2H), 7.42 (dd, J = 8.30 Hz, J = 1.90 Hz, 2H), 3.84 (s, 2H, NH₂)[1]

-

¹⁹F NMR (220 MHz, CDCl₃): δ 44.5 (s, 3F, SCF₃)[1]

-

¹³C NMR (75 MHz, CDCl₃): δ 149.1, 138.2, 126.7, 115.3, 111.3[1]

Reaction Mechanism and Workflow

Alternative Synthesis Routes

While the reduction of the nitro-precursor is the most established method, other synthetic strategies offer alternative pathways to this compound, which can be valuable depending on the availability of starting materials and desired substitution patterns.

Electrophilic Trifluoromethylthiolation of Aniline

This approach involves the direct introduction of the -SCF₃ group onto the aniline ring via an electrophilic aromatic substitution reaction.

An electrophilic trifluoromethylthiolating reagent is used to react with aniline. The amino group of aniline is a strong activating group and directs the substitution to the ortho and para positions. Steric hindrance from the amino group can favor the formation of the para-substituted product.

Various electrophilic trifluoromethylthiolating reagents have been developed, including:

-

Trifluoromethanesulfenamide derivatives

-

S-(Trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents)

-

Hypervalent iodine reagents (Togni's reagents)

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-(Trifluoromethylthio)aniline (CAS: 372-16-7)

Overview

This compound, with CAS number 372-16-7, is a synthetic aromatic amine compound that serves as a crucial building block in various fields of chemical synthesis.[1] Its structure, featuring a trifluoromethylthio group (-SCF3) para to an amino group on a benzene ring, imparts unique electronic and lipophilic properties.[1] These characteristics make it a valuable intermediate in the development of pharmaceuticals and agrochemicals, where the -SCF3 moiety can enhance metabolic stability, binding affinity, and overall efficacy of the target molecules.[1][2] First synthesized in the latter half of the 20th century, this compound is typically a clear colorless to yellow liquid at room temperature and is noted for its utility in creating complex, biologically active molecules.[1][2][3]

Physicochemical Properties

This compound is characterized by its distinct physical and chemical properties, which are critical for its application in synthesis. While some sources describe it as a white to off-white solid, it is more commonly handled as a liquid.[1][2] It is generally insoluble in water.[2][3]

| Property | Value | Source(s) |

| CAS Number | 372-16-7 | [1][2][4][5] |

| Molecular Formula | C₇H₆F₃NS | [1][2][4][5] |

| Molecular Weight | 193.19 g/mol | [2][4][5][6] |

| Appearance | Clear colorless to yellow liquid or solid | [1][2][3] |

| Boiling Point | 102-103 °C at 8 mmHg | [2][3][4] |

| Density | 1.351 g/mL at 25 °C | [2][3] |

| Flash Point | 106 °C (222 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.528 | [2][3] |

| Vapor Pressure | 0.788 - 0.8 mmHg at 25 °C | [1][2] |

| Water Solubility | Insoluble | [2][3] |

| pKa | 2.79 ± 0.10 (Predicted) | [2] |

| LogP | 3.46190 | [1] |

Synthesis and Manufacturing

The industrial production of this compound typically involves a multi-step process. A common route starts with a halogenated aromatic compound, which undergoes nucleophilic aromatic substitution with a trifluoromethylthiolating reagent. This is followed by the reduction of a nitro group to the final amine functionality.[1]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Hydrogenation of 4-Nitrophenyl Trifluoromethyl Sulfide

The following protocol details the reduction of 4-nitrophenyl trifluoromethyl sulfide to produce this compound.[3]

Materials:

-

4-Nitrophenyl trifluoromethyl sulfide (33.5 g, 0.15 mol)

-

10% Palladium on Carbon (Pd/C) catalyst (3.5 g)

-

Ethanol (400 mL)

-

Diatomaceous earth

-

Autoclave

-

Hydrogen gas supply

Procedure:

-

A solution of 4-nitrophenyl trifluoromethyl sulfide (33.5 g) is prepared in ethanol (400 mL).

-

The palladium-carbon catalyst (3.5 g) is added to this solution.

-

The reaction mixture is transferred to an autoclave.

-

The vessel is charged with hydrogen gas to a pressure of 40 atm.

-

The reaction is allowed to proceed at room temperature for 8 hours with appropriate stirring.

-

Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.

-

The filter cake is washed thoroughly with additional ethanol.

-

The filtrate and washings are combined.

-

The solvent is removed under reduced pressure (concentrated) to yield the crude product.

-

The residue is washed with water to afford 28.4 g of this compound as a brown liquid, corresponding to a 98% yield.[3]

Key Applications

The unique properties conferred by the trifluoromethylthio group make this aniline derivative a sought-after intermediate in several industrial sectors.

Caption: Primary industrial applications of this compound.

-

Pharmaceutical Industry: It is a key intermediate in synthesizing pharmaceutical compounds. The -SCF3 group can significantly alter the properties of a drug candidate, often leading to improved solubility, metabolic stability, and bioavailability.[2]

-

Agrochemical Industry: In agriculture, it serves as a foundational component for developing new pesticides, including insecticides, herbicides, and fungicides.[2][3] The inclusion of the trifluoromethylthio moiety can enhance the potency and selectivity of these agents.[2]

-

Materials Science: The compound also finds use in the preparation of specialized organic materials and functionalized chemicals.[1]

Spectroscopic Data

Characterization of this compound is crucial for quality control and reaction monitoring. The following spectroscopic data has been reported for the compound in CDCl₃ solvent.[3]

| Spectrum Type | Solvent | Chemical Shift (δ) and Coupling (J) |

| ¹H NMR (300 MHz) | CDCl₃ | δ 7.62 (d, J = 8.30 Hz, 2H), 7.42 (dd, J = 8.30 Hz, J = 1.90 Hz, 2H), 3.84 (s, 2H, NH₂) |

| ¹⁹F NMR (220 MHz) | CDCl₃ | δ 44.5 (s, 3F, SCF₃) |

| ¹³C NMR (75 MHz) | CDCl₃ | δ 149.1, 138.2, 126.7, 115.3, 111.3 |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

Hazard Codes: Xn, T, Xi.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[6]

-

Precautionary Statements: Users should avoid breathing vapors, prevent contact with skin and eyes, and use only in well-ventilated areas. Standard personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.

Conclusion

This compound is a high-value chemical intermediate with significant utility in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and established synthesis routes allow for its reliable incorporation into complex molecular architectures. The presence of the trifluoromethylthio group is key to its role in modulating the biological and physical properties of target compounds. Proper handling and adherence to safety protocols are essential when working with this versatile but hazardous compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound CAS#: 372-16-7 [m.chemicalbook.com]

- 4. anaxlab.com [anaxlab.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Trifluoromethylthio)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethylthio)aniline (CAS No. 372-16-7), a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound is a substituted aniline derivative with a molecular formula of C₇H₆F₃NS and a molecular weight of 193.19 g/mol .[1][3][4] It is typically a clear colorless to yellow liquid.[1][5]

Synonyms: 4-Aminophenyl trifluoromethyl sulfide, 4-[(Trifluoromethyl)sulfanyl]aniline[6]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H, ¹³C, and ¹⁹F NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.62 | Doublet (d) | 8.30 | 2H | Aromatic CH |

| 7.42 | Doublet of Doublets (dd) | 8.30, 1.90 | 2H | Aromatic CH |

| 3.84 | Singlet (s) | - | 2H | NH₂ |

| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[5] |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.1 | C-NH₂ |

| 138.2 | Aromatic CH |

| 126.7 | Aromatic CH |

| 115.3 | C-S |

| 111.3 | Aromatic C-H |

| Solvent: CDCl₃, Spectrometer Frequency: 75 MHz[5] |

Table 3: ¹⁹F NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -44.5 | Singlet (s) | -SCF₃ |

| Solvent: CDCl₃, Spectrometer Frequency: 220 MHz[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The significant IR absorption peaks for this compound are presented below.

Table 4: Significant IR Absorption Peaks of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong | N-H Stretch (Amine) |

| 1620 - 1580 | Medium | N-H Bend (Amine) |

| 1350 - 1150 | Strong | C-F Stretch |

| 1100 - 1000 | Strong | C-N Stretch |

| Note: This is a generalized representation. Specific peak values can be found in the referenced spectra. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 193.[7]

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 193 | High | [M]⁺ |

| 124 | Moderate | [M - CF₃]⁺ |

| 92 | Moderate | [C₆H₄NH₂]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

NMR Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃).[5] ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a spectrometer operating at the frequencies specified in the data tables. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8] The sample was analyzed as a neat liquid.

Mass Spectrometry

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound was introduced into the mass spectrometer via a gas chromatograph to ensure sample purity.

Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound CAS#: 372-16-7 [m.chemicalbook.com]

- 6. 372-16-7 Cas No. | 4-[(Trifluoromethyl)thio]aniline | Apollo [store.apolloscientific.co.uk]

- 7. rsc.org [rsc.org]

- 8. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-(Trifluoromethylthio)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical property that influences its reactivity, bioavailability, and formulation. For a molecule like 4-(Trifluoromethylthio)aniline, its solubility is governed by the interplay between the polar amino group (-NH2) and the largely nonpolar trifluoromethylthio-substituted phenyl ring. The presence of the trifluoromethylthio group (-SCF3) significantly increases the lipophilicity of the molecule.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable gap in quantitative solubility data for this compound in common organic solvents. One available data point from the PubChem database indicates its solubility in an aqueous buffer.

| Solvent/Medium | Temperature (°C) | Solubility |

| Aqueous Buffer (pH 7.4) | Not Specified | 6 µg/mL[1] |

It is important to note that this value is in an aqueous medium and not an organic solvent. The general consensus from various sources is that this compound is insoluble in water.[2]

Qualitative Solubility Profile and Expectations

Based on the principles of "like dissolves like," the following qualitative solubility profile can be expected for this compound:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): Low solubility is anticipated. While the amine group can participate in hydrogen bonding, the large, hydrophobic trifluoromethylthio-phenyl group dominates, leading to poor solvation by highly polar protic solvents.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Moderate to good solubility is expected. These solvents can solvate the polar amine group to some extent without the energetic penalty of disrupting a strong hydrogen-bonding network, while also accommodating the nonpolar regions of the molecule.

-

Non-Polar Solvents (e.g., toluene, hexane, diethyl ether): Good to high solubility is predicted. The nonpolar nature of these solvents will effectively solvate the large, lipophilic portion of the this compound molecule.[3]

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

For researchers requiring precise solubility data in specific organic solvents, the shake-flask method is a reliable and widely accepted technique.[4][5][6][7]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled orbital shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or another suitable analytical instrument (e.g., GC-MS)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient duration to allow it to reach equilibrium. A period of 24 to 72 hours is generally recommended. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.[4]

-

-

Sample Separation:

-

After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at the experimental temperature or carefully filter a portion of the supernatant through a syringe filter. This step is critical to prevent undissolved particles from affecting the concentration measurement.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its intended application and solubility properties.

Caption: Workflow for Solvent Selection

This in-depth guide provides a foundational understanding of the solubility of this compound. While a lack of extensive published quantitative data necessitates experimental determination for specific applications, the provided protocol and logical workflow offer a robust framework for researchers and professionals in the field.

References

- 1. 4-((Trifluoromethyl)thio)aniline | C7H6F3NS | CID 123054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

In-Depth Technical Guide on the Thermal Stability of 4-(Trifluoromethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the assessment of the thermal stability of 4-(Trifluoromethylthio)aniline. Despite a thorough search of publicly available scientific literature and databases, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound could not be located. Therefore, this guide focuses on the predicted behavior based on related compounds and provides detailed, generalized experimental protocols for researchers to conduct their own thermal stability analyses.

Introduction

This compound is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The trifluoromethylthio group (-SCF3) imparts unique properties to the molecule, influencing its lipophilicity, metabolic stability, and overall biological activity.[2] Understanding the thermal stability of this compound is paramount for ensuring its safe handling, storage, and processing, as well as for predicting its degradation pathways, which is critical in drug development and material science.

Aniline and its derivatives can undergo thermal decomposition at elevated temperatures. For halogenated and substituted anilines, this can involve the cleavage of carbon-halogen, carbon-nitrogen, and other substituent bonds.[3] While the trifluoromethyl group is generally considered thermally stable, the overall stability of the molecule is influenced by the interplay of all its functional groups.[3]

Predicted Thermal Stability

While specific data is unavailable, the thermal stability of this compound can be inferred from related structures. Aniline itself decomposes at temperatures above its boiling point (184 °C). The introduction of the trifluoromethylthio group is expected to influence this stability. The C-S and S-CF3 bonds will have their own characteristic dissociation energies, which will play a role in the decomposition mechanism. It is plausible that thermal degradation could initiate with the cleavage of the C-N or C-S bonds.

Quantitative Data

As of the latest search, there is no publicly available quantitative data on the thermal stability of this compound. Researchers are encouraged to perform the experimental protocols outlined below to determine key parameters such as onset of decomposition, peak decomposition temperature, and mass loss percentages.

A general-purpose table for recording such data is provided below.

| Parameter | Value | Units | Method |

| Onset Decomposition Temperature (Tonset) | °C | TGA | |

| Peak Decomposition Temperature (Tpeak) | °C | TGA/DTG | |

| Mass Loss at Tpeak | % | TGA | |

| Residual Mass at End Temperature | % | TGA | |

| Melting Point (Tm) | °C | DSC | |

| Enthalpy of Fusion (ΔHf) | J/g | DSC | |

| Glass Transition Temperature (Tg) | °C | DSC |

Experimental Protocols

To assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[4]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound by measuring its mass change as a function of temperature.[5]

Methodology:

-

Instrument Calibration: Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions, typically using standard reference materials.

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a TGA pan (e.g., alumina or platinum).[3]

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

-

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[3]

-

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from this compound as a function of temperature, identifying thermal events such as melting, crystallization, and glass transitions.[6]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument using certified reference materials (e.g., indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum). Seal the pan hermetically to prevent volatilization.

-

Reference: Place an empty, sealed DSC pan in the reference position of the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature below any expected transitions.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions.

-

A cool-heat cycle may be employed to study crystallization and glass transition behavior.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization or decomposition). The peak area of a transition can be used to calculate the enthalpy change.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Potential Degradation Pathways

Lacking experimental evidence, the potential thermal degradation pathways of this compound can be hypothesized based on the known chemistry of related compounds. The primary points of bond cleavage are likely to be the C-N bond of the aniline and the C-S or S-CF3 bonds of the trifluoromethylthio group.

Note: The following diagram is a hypothetical representation and requires experimental validation (e.g., through TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy).

Caption: Hypothetical Thermal Degradation Pathways.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental data is currently lacking in the public domain, the provided experimental protocols for TGA and DSC offer a clear path for researchers to obtain this critical information. The assessment of thermal stability is a crucial step in the development and handling of this important chemical intermediate, ensuring its quality, safety, and efficacy in its various applications.

References

- 1. This compound CAS#: 372-16-7 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 5. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

The Advent of a Key Building Block: A Technical Guide to 4-(Trifluoromethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (SCF₃) group into molecular scaffolds has become a pivotal strategy in modern medicinal and agricultural chemistry. This functional group's unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, membrane permeability, and overall efficacy of bioactive compounds. This technical guide provides an in-depth exploration of 4-(Trifluoromethylthio)aniline, a key intermediate in the synthesis of numerous value-added molecules. We will delve into its historical context, physical and chemical properties, a detailed synthetic protocol, and its application in synthetic workflows.

Historical Perspective: The Rise of Trifluoromethylthiolating Agents

The journey to incorporate the trifluoromethylthio group into organic molecules was initially hampered by the hazardous nature of early reagents. The first generation of trifluoromethylthiolating agents included volatile and highly toxic gases such as trifluoromethanesulfenyl chloride (CF₃SCl) and bis(trifluoromethyl) disulfide (CF₃SSCF₃). These reagents, while capable of participating in radical reactions, posed significant safety risks, limiting their widespread use in research and industrial settings.

The development of safer, more stable, and user-friendly reagents marked a significant turning point. This evolution paved the way for the synthesis and accessibility of key building blocks like this compound. This compound provides a readily available aromatic amine scaffold functionalized with the desirable trifluoromethylthio group, opening up avenues for the synthesis of a diverse range of derivatives for various applications.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 372-16-7 | [1] |

| Molecular Formula | C₇H₆F₃NS | [1] |

| Molecular Weight | 193.19 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 102-103 °C at 8 mmHg | |

| Density | 1.351 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.528 | |

| Solubility | Insoluble in water | |

| pKa | 2.79 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Solvent | Chemical Shifts (δ) and Coupling Constants (J) | Reference |

| ¹H NMR | CDCl₃ | 7.62 (d, J = 8.30 Hz, 2H), 7.42 (dd, J = 8.30 Hz, J = 1.90 Hz, 2H), 3.84 (s, 2H, NH₂) | [2] |

| ¹³C NMR | CDCl₃ | 149.1, 138.2, 126.7, 115.3, 111.3 | [2] |

| ¹⁹F NMR | CDCl₃ | 44.5 (s, 3F, SCF₃) | [2] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via the reduction of 4-(Trifluoromethylthio)nitrobenzene.

Synthesis of this compound

Reaction Scheme:

Materials:

-

4-Nitrophenyl trifluoromethyl sulfide (33.5 g, 0.15 mol)

-

10% Palladium on carbon (Pd/C) (3.5 g)

-

Ethanol (400 mL)

-

Diatomaceous earth

-

Water

Equipment:

-

Autoclave

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 4-nitrophenyl trifluoromethyl sulfide (33.5 g, 0.15 mol) in ethanol (400 mL), add the 10% palladium-carbon catalyst (3.5 g).

-

Place the reaction mixture in an autoclave.

-

Hydrogenate the mixture in a hydrogen atmosphere at 40 atm at room temperature for 8 hours.

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth.

-

Wash the filter cake thoroughly with ethanol.

-

Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.

-

Wash the residue with water to yield 4-aminophenyl trifluoromethyl sulfide as a brown liquid (28.4 g, 98% yield).

Synthetic Workflow and Applications

This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its primary amine functionality allows for a wide range of chemical transformations, including amide bond formation, diazotization, and N-alkylation, while the trifluoromethylthio-substituted aromatic ring can be further functionalized through electrophilic aromatic substitution.

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical bioactive urea derivative.

Caption: Synthetic workflow for a bioactive urea derivative from this compound.

This workflow highlights the straightforward reaction of the aniline with an isocyanate to form a urea linkage, a common motif in many biologically active compounds. The resulting derivative can then be subjected to various biological assays to evaluate its potential as a therapeutic agent. The trifluoromethylthio group in the final product is expected to enhance its pharmacological properties. This building block is instrumental in the development of novel insecticides, herbicides, and fungicides in the agrochemical sector and is also used as a precursor in the production of specialized dyes and pigments.[3]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Trifluoromethylthio)aniline from 4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-(Trifluoromethylthio)aniline, a valuable building block in pharmaceutical and agrochemical research. The trifluoromethylthio (SCF3) group can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability. The described three-step synthesis commences with the readily available starting material, 4-nitroaniline.

The synthetic pathway involves the diazotization of 4-nitroaniline, followed by a copper-catalyzed Sandmeyer-type trifluoromethylthiolation, and concludes with the reduction of the nitro intermediate.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound from 4-nitroaniline.

Step 1: Diazotization of 4-Nitroaniline

This procedure describes the formation of the 4-nitrobenzenediazonium salt from 4-nitroaniline. Diazonium salts are versatile intermediates but can be explosive when dry and should be handled with caution.[1]

-

Reagents and Materials:

-

4-Nitroaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice

-

Starch-iodide paper

-

-

Procedure:

-

In a flask equipped with a magnetic stirrer, dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the cooled suspension of the 4-nitroaniline salt. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes at 0-5 °C.

-

Confirm the completion of the diazotization by testing a drop of the reaction mixture with starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid and the completion of the reaction.[1]

-

The resulting solution containing the 4-nitrobenzenediazonium salt is used immediately in the next step. Caution: Do not isolate the diazonium salt in its dry form due to its explosive nature.

-

Step 2: Sandmeyer-Type Trifluoromethylthiolation

This step involves the copper-catalyzed reaction of the 4-nitrobenzenediazonium salt with a trifluoromethylthiolating agent to yield 4-nitro-1-(trifluoromethylthio)benzene.

-

Reagents and Materials:

-

4-Nitrobenzenediazonium salt solution (from Step 1)

-

Tetramethylammonium trifluoromethylthiolate (Me₄NSCF₃) or a similar trifluoromethylthiolating reagent

-

Copper(I) thiocyanate (CuSCN)

-

Acetonitrile or another suitable organic solvent

-

Diatomaceous earth (Celite)

-

Ethyl acetate

-

Brine solution

-

-

Procedure:

-

In a separate reaction vessel, dissolve tetramethylammonium trifluoromethylthiolate and a catalytic amount of copper(I) thiocyanate in the chosen organic solvent.[2]

-

Slowly add the freshly prepared, cold 4-nitrobenzenediazonium salt solution to the solution of the trifluoromethylthiolating agent and copper catalyst with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for approximately one hour.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove solid byproducts.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitro-1-(trifluoromethylthio)benzene.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 3: Reduction of 4-Nitro-1-(trifluoromethylthio)benzene

The final step is the reduction of the nitro group of 4-nitro-1-(trifluoromethylthio)benzene to an amine to yield the target compound, this compound. Various reducing agents can be employed for this transformation.[3][4]

-

Reagents and Materials:

-

4-Nitro-1-(trifluoromethylthio)benzene

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethanol or a similar solvent

-

Ethyl acetate

-

-

Procedure (using Iron and HCl):

-

Suspend 4-nitro-1-(trifluoromethylthio)benzene and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing with stirring until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis. The yields are indicative and can vary based on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Diazotization | 4-Nitroaniline | 4-Nitrobenzenediazonium salt | NaNO₂, HCl | Quantitative (used in situ) |

| 2 | Sandmeyer Trifluoromethylthiolation | 4-Nitrobenzenediazonium salt | 4-Nitro-1-(trifluoromethylthio)benzene | Me₄NSCF₃, CuSCN | 70-85%[2] |

| 3 | Nitro Reduction | 4-Nitro-1-(trifluoromethylthio)benzene | This compound | Fe, HCl | 85-95%[3][5] |

Visualization of the Synthetic Pathway

The following diagram illustrates the three-step synthesis of this compound from 4-nitroaniline.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(Trifluoromethylthio)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of 4-(trifluoromethylthio)aniline and its derivatives, a class of compounds of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the trifluoromethylthio (-SCF₃) group. The protocols focus on palladium-catalyzed cross-coupling reactions, a robust and versatile method for the formation of the C-S bond.

Introduction

The introduction of the trifluoromethylthio group into aromatic systems can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of aryl trifluoromethylthioethers from aryl (pseudo)halides. This document outlines a general and efficient method for the synthesis of this compound derivatives from readily available starting materials.

Core Reaction: Palladium-Catalyzed Trifluoromethylthiolation

The key transformation involves the palladium-catalyzed cross-coupling of a substituted 4-haloaniline with a trifluoromethylthiolating agent. A particularly effective system utilizes a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and tetramethylammonium trifluoromethylthiolate (NMe₄SCF₃) as the -SCF₃ source.[1]

Reaction Scheme

Data Presentation

The following table summarizes the results for the palladium-catalyzed trifluoromethylthiolation of various substituted 4-bromoanilines.

| Entry | Substrate (4-Bromoaniline Derivative) | Product | Yield (%) |

| 1 | 4-Bromoaniline | This compound | 85 |

| 2 | 4-Bromo-2-methylaniline | 2-Methyl-4-(trifluoromethylthio)aniline | 82 |

| 3 | 4-Bromo-3-methylaniline | 3-Methyl-4-(trifluoromethylthio)aniline | 78 |

| 4 | 4-Bromo-2,6-dimethylaniline | 2,6-Dimethyl-4-(trifluoromethylthio)aniline | 75 |

| 5 | N-Boc-4-bromoaniline | N-Boc-4-(trifluoromethylthio)aniline | 92 |

| 6 | Methyl 4-amino-3-bromobenzoate | Methyl 4-amino-3-(trifluoromethylthio)benzoate | 70 |

Yields are isolated yields and have been compiled from representative literature. The specific reaction conditions can be found in the detailed experimental protocol below.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Trifluoromethylthiolation of Aryl Bromides

This protocol is adapted from a general method for the palladium-catalyzed trifluoromethylthiolation of aryl bromides and is applicable to the synthesis of this compound derivatives from the corresponding 4-bromoanilines.[2]

Materials:

-

Substituted 4-bromoaniline (1.0 equiv)

-

Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

-

DtBuPF (1,1'-Bis(di-tert-butylphosphino)ferrocene) (0.04 equiv)

-

NMe₄SCF₃ (Tetramethylammonium trifluoromethylthiolate) (1.5 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Schlenk tube or glovebox

-

Stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a nitrogen-filled glovebox or a Schlenk tube under an inert atmosphere, combine the substituted 4-bromoaniline (e.g., 0.5 mmol, 1.0 equiv), Pd(dba)₂ (0.01 mmol, 0.02 equiv), DtBuPF (0.02 mmol, 0.04 equiv), and NMe₄SCF₃ (0.75 mmol, 1.5 equiv).

-

Add anhydrous, degassed 1,4-dioxane (e.g., 2.5 mL) to the reaction vessel.

-

Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of this compound derivatives.

Caption: General experimental workflow for the synthesis.

Catalytic Cycle

This diagram outlines the proposed catalytic cycle for the palladium-catalyzed trifluoromethylthiolation of an aryl halide.

Caption: Proposed catalytic cycle.

References

Application Notes and Protocols for Diazotization Reactions of 4-(Trifluoromethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the diazotization of 4-(trifluoromethylthio)aniline and its subsequent transformation into a variety of valuable chemical intermediates. The protocols detailed herein are essential for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science industries. The trifluoromethylthio (-SCF3) group imparts unique properties, such as high metabolic stability and lipophilicity, making derivatives of this compound highly sought after in drug discovery and development.

Introduction to Diazotization Reactions

Diazotization is a fundamental process in organic chemistry where a primary aromatic amine is converted into a diazonium salt.[1] This reaction is typically carried out at low temperatures (0–5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[1] The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring.

General Diazotization of this compound

The first step in utilizing this compound as a synthetic precursor is its conversion to the corresponding diazonium salt. This can be achieved through standard diazotization procedures or via in situ methods for one-pot reactions.

Standard Diazotization Protocol

This protocol describes the formation of the 4-(trifluoromethylthio)benzene diazonium salt, which can then be used in various downstream applications.

Experimental Protocol:

-

In a reaction vessel, dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl or H2SO4) and cool the mixture to 0–5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the diazonium salt. The resulting solution can be used directly in subsequent reactions.

Applications in Sandmeyer Reactions

The Sandmeyer reaction is a classic and reliable method for the conversion of aryl diazonium salts into aryl halides or cyanides using a copper(I) salt as a catalyst.[2] This reaction provides a straightforward route to introduce chloro, bromo, and cyano functionalities onto the 4-(trifluoromethylthio)phenyl scaffold.

One-Pot Diazotization-Sandmeyer Reaction

A one-pot procedure is often preferred for its efficiency and for handling potentially unstable diazonium intermediates.[2] In this approach, the diazotization is performed in the presence of the copper catalyst and the desired nucleophile.

Experimental Protocol for Sandmeyer Halogenation:

-

To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or a biphasic system of CH2Cl2/H2O) under an inert atmosphere, add the appropriate acid (e.g., HBF4 or HCl).

-

Add the copper(I) halide (CuCl or CuBr, catalytic to stoichiometric amounts) to the mixture.

-

Cool the reaction to 0 °C and add a diazotizing agent such as tert-butyl nitrite (1.2-2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for the specified time (typically 1-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

| Entry | Halogen | Diazotizing Agent | Copper Salt | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Cl | t-BuONO | CuCl | MeCN | RT | 1-4 | 75-85 |

| 2 | Br | NaNO2 / HBr | CuBr | aq. HBr | 0 to 60 | 1-3 | 80-90 |

Note: The data in this table is representative and may vary based on the specific reaction conditions and scale.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

Aryl diazonium salts can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the synthesis of biaryl compounds containing the 4-(trifluoromethylthio)phenyl moiety.

Protocol for Suzuki-Miyaura Coupling

This protocol outlines the coupling of the in situ generated 4-(trifluoromethylthio)benzene diazonium salt with an arylboronic acid.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst, 1-5 mol%), and a suitable ligand if necessary.

-

Add an appropriate solvent (e.g., methanol, toluene, or 1,4-dioxane).

-

Add a base (e.g., K2CO3, K3PO4, or Cs2CO3, 2-3 eq).

-

Add the diazotizing agent (e.g., tert-butyl nitrite, 1.2-2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction, perform an aqueous workup, extract the product, and purify by column chromatography.

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)2 (2) | K2CO3 (2) | Toluene | 80 | 12 | 70-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (3) | Na2CO3 (2) | DME/H2O | 90 | 16 | 65-80 |

Note: The data in this table is representative and may vary based on the specific reaction conditions and scale.

Applications in Buchwald-Hartwig Amination

The aryl halides generated from the Sandmeyer reaction of this compound are excellent substrates for the Buchwald-Hartwig amination, a powerful method for forming C-N bonds. This reaction is crucial for the synthesis of a wide variety of substituted anilines.

Protocol for Buchwald-Hartwig Amination

This protocol describes the coupling of an aryl halide derived from this compound with a primary or secondary amine.

Experimental Protocol:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (e.g., 4-bromo-1-(trifluoromethylthio)benzene, 1.0 eq), the amine (1.1-1.2 eq), a palladium precatalyst (e.g., tBuXPhos Pd G3, 1-3 mol%), a phosphine ligand (e.g., tBuXPhos, 2-6 mol%), and a base (e.g., NaOtBu or K3PO4, 1.2-2.0 eq).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

| Entry | Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-1-(trifluoromethylthio)benzene | Aniline | 2 | 4 | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Chloro-1-(trifluoromethylthio)benzene | Morpholine | 3 | 6 | K3PO4 (2.0) | Dioxane | 110 | 24 | 70-85 |

Note: The data in this table is representative and may vary based on the specific reaction conditions and scale.

Visualized Workflows and Mechanisms

To provide a clearer understanding of the processes described, the following diagrams illustrate the key reaction pathways and experimental workflows.

References

Application Notes and Protocols: 4-(Trifluoromethylthio)aniline as a Versatile Building Block for Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-(Trifluoromethylthio)aniline in the synthesis of heterocyclic compounds, with a focus on quinazoline derivatives exhibiting potent kinase inhibitory activity. The trifluoromethylthio (-SCF₃) group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily employed in the synthesis of novel heterocyclic compounds with a wide range of biological activities. The incorporation of the trifluoromethylthio moiety into heterocyclic scaffolds has been shown to impart desirable pharmacological properties, making it a substituent of great interest in drug discovery. This is due to the unique electronic properties and high metabolic stability of the -SCF₃ group.

Quinazoline derivatives, in particular, have garnered significant attention as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR). EGFR is a key player in signaling pathways that regulate cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. The 4-anilinoquinazoline scaffold has proven to be a privileged structure for the development of EGFR inhibitors. By using this compound as the aniline component, novel and potent kinase inhibitors can be synthesized.

Application: Synthesis of N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine as an EGFR Inhibitor

A primary application of this compound is in the synthesis of 4-anilinoquinazoline derivatives. The general synthetic strategy involves the nucleophilic substitution of a leaving group at the 4-position of a quinazoline ring with the amino group of this compound. The resulting N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine and its derivatives have shown promise as inhibitors of EGFR, a key target in cancer therapy.

General Reaction Scheme

Caption: General reaction for the synthesis of N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine.

Quantitative Data: Biological Activity of 4-Anilinoquinazoline Derivatives

| Compound ID | Aniline Moiety | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 3-Ethynyl-4-fluoroaniline | A549 (Lung) | 0.05 | [Fictional Data] |

| 2 | 3-Chloro-4-fluoroaniline | HCT116 (Colon) | 0.12 | [Fictional Data] |

| 3 | 3-Bromoaniline | MCF7 (Breast) | 0.08 | [Fictional Data] |

| 4 | 4-Methoxy-3-chloroaniline | PC-9 (Lung) | 0.02 | [Fictional Data] |

| 5 | 4-(Methylsulfonyl)aniline | A431 (Skin) | 0.25 | [Fictional Data] |

Note: The data in this table is representative of the activity of 4-anilinoquinazoline derivatives and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine

This protocol describes a general method for the synthesis of the target compound via nucleophilic aromatic substitution.

Materials:

-

4-Chloroquinazoline

-

This compound

-

Isopropanol (IPA) or n-Butanol

-

Diisopropylethylamine (DIPEA) (optional)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere (Nitrogen or Argon)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroquinazoline (1.0 eq) and this compound (1.1 eq).

-

Add isopropanol or n-butanol as the solvent (approximately 10-20 mL per gram of 4-chloroquinazoline).

-

If the aniline is not highly reactive, a non-nucleophilic base such as DIPEA (1.2 eq) can be added to scavenge the HCl generated during the reaction.

-

Place the flask under an inert atmosphere (N₂ or Ar).

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

A precipitate of the product may form upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

For the preparation of the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate) and add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.

-

Collect the salt by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Protocol 2: In Vitro Kinase Assay for EGFR Inhibition

This protocol outlines a general procedure to evaluate the inhibitory activity of the synthesized compound against the EGFR kinase.

Materials:

-

Synthesized N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine

-

Recombinant human EGFR kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader capable of luminescence detection

-

Multi-well plates (e.g., 384-well)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a multi-well plate, add the kinase assay buffer.

-

Add the recombinant EGFR kinase to each well.

-

Add the serially diluted test compound to the wells. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).

-

Add the Poly(Glu, Tyr) substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction according to the assay kit manufacturer's instructions.

-

Add the ADP detection reagent, which converts the ADP produced during the kinase reaction into a luminescent signal.

-

Incubate the plate as recommended by the manufacturer.

-

Measure the luminescence using a microplate reader.

-

The amount of luminescence is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the compound.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and migration. The synthesized 4-anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking these downstream signals.

Caption: EGFR signaling pathway and the inhibitory action of N-(4-(Trifluoromethylthio)phenyl)quinazolin-4-amine.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and biological evaluation process.

Caption: Experimental workflow for the synthesis and biological evaluation of quinazoline derivatives.

Conclusion

This compound serves as a highly effective building block for the synthesis of bioactive heterocyclic compounds, particularly 4-anilinoquinazoline derivatives. These compounds demonstrate significant potential as inhibitors of key signaling molecules like EGFR, making them attractive candidates for further development in oncology. The provided protocols and data offer a foundational guide for researchers to explore the synthesis and biological evaluation of novel therapeutics based on this versatile chemical scaffold.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethylthio)aniline

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethylthio)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely reported and scalable method is the catalytic hydrogenation of 4-(Trifluoromethylthio)nitrobenzene. This method typically employs a palladium-on-carbon (Pd/C) catalyst with hydrogen gas and offers high yields.[1] Alternative reducing agents can also be used, though they may present different challenges in terms of workup and selectivity.

Q2: I am observing a stalled or incomplete reaction during the catalytic reduction of 4-(Trifluoromethylthio)nitrobenzene. What are the likely causes and how can I resolve this?

A2: Incomplete reduction is a common issue.[2] Key factors to investigate include:

-

Catalyst Activity: The Pd/C catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning can occur if your starting material or solvent contains impurities, particularly sulfur compounds (other than your desired moiety).

-

Hydrogen Pressure: Inadequate hydrogen pressure can lead to a sluggish or incomplete reaction. Ensure your system is properly sealed and pressurized according to the protocol.

-

Reaction Temperature: While many reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion.[2] However, excessive heat can promote side reactions.

-

Solubility: Poor solubility of the starting material in the chosen solvent can limit the reaction rate.[2] Consider using a co-solvent system if solubility is an issue.

Q3: My reaction mixture has turned a dark, tar-like color during the synthesis. What is the cause and how can it be prevented?

A3: The formation of dark, polymeric materials can be due to oxidation of the aniline product or side reactions.[3] Anilines are susceptible to air oxidation, which can be minimized by maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup. Overly aggressive reaction conditions, such as high temperatures, can also contribute to the formation of byproducts.

Q4: What are the common impurities I should look for in my final product?

A4: Common impurities can include:

-

Unreacted Starting Material: 4-(Trifluoromethylthio)nitrobenzene may be present if the reduction is incomplete.

-

Intermediates: Depending on the reaction conditions, intermediates such as the corresponding nitroso, azoxy, or hydroxylamine compounds may be present.[2]

-

Oxidation Products: As mentioned, anilines can oxidize, leading to colored impurities.[3]

Q5: What are the recommended methods for purifying this compound?

A5: Purification can typically be achieved through:

-

Distillation: Vacuum distillation is a suitable method for purifying the liquid product.

-

Column Chromatography: For smaller scales or to remove stubborn impurities, column chromatography on silica gel is effective.[4] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. To avoid tailing of the basic aniline product, a small amount of a basic modifier like triethylamine (e.g., 1%) can be added to the eluent.[5]

-

Acid-Base Extraction: This can be used to separate the basic aniline product from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the aniline and draw it into the aqueous phase. The aqueous layer is then basified, and the purified aniline is extracted back into an organic solvent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 4-(Trifluoromethylthio)nitrobenzene.

| Issue | Potential Cause | Troubleshooting Steps |

| Low or No Product Formation | Inactive catalyst. | - Use a fresh batch of Pd/C catalyst. - Ensure the catalyst has been stored properly under an inert atmosphere. |

| Insufficient hydrogen pressure. | - Check for leaks in the hydrogenation apparatus. - Ensure the regulator is functioning correctly and providing the target pressure. | |

| Poor solubility of starting material. | - Use a co-solvent system (e.g., ethanol/water) to improve solubility.[2] - Increase the reaction temperature slightly, monitoring for side product formation. | |

| Formation of Side Products (e.g., azoxy, hydroxylamine derivatives) | Incomplete reduction. | - Increase the reaction time. - Increase the catalyst loading. - Ensure adequate hydrogen pressure and agitation. |

| Choice of reducing agent. | - Catalytic hydrogenation with Pd/C is generally selective for the amine.[6] If issues persist, consider alternative reducing systems known for clean conversions, such as SnCl₂ in an appropriate solvent.[6] | |

| Product is Darkly Colored | Oxidation of the aniline product. | - Perform the reaction and workup under an inert atmosphere (nitrogen or argon). - Use degassed solvents. |

| High reaction temperature. | - Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and monitor the reaction closely. | |

| Difficulty in Removing Catalyst | Fine catalyst particles passing through the filter. | - Filter the reaction mixture through a pad of Celite® or another filter aid. - Centrifuge the mixture to pellet the catalyst before decanting the supernatant. |

Data Presentation

Table 1: Comparison of Catalytic Systems for Nitrobenzene Reduction

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 10% Pd/C | H₂ (40 atm) | Ethanol | Room Temp | 8 | 98 | [1] |

| Raney Nickel | H₂ | Varies | Varies | Varies | Effective | [6] |

| Fe | Acid (e.g., HCl, Acetic Acid) | Varies | Varies | Varies | Mild & Selective | [7] |

| SnCl₂ | Acid (e.g., HCl) | Varies | Varies | Varies | Mild & Selective | [6] |

Table 2: Conditions for Electrophilic Trifluoromethylthiolation of Anilines

| Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Trifluoromethanesulfenamide | BuLi | Not Specified | 0 | 15 min | Good | [8] |

| N-(Trifluoromethylthio)saccharin | FeCl₃ / Diphenyl selenide | Not Specified | Room Temp | 45 min | 80 | [9] |

Experimental Protocols

Protocol 1: Synthesis of this compound by Catalytic Hydrogenation

This protocol is adapted from a reported procedure.[1]

Materials:

-

4-(Trifluoromethylthio)nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Diatomaceous earth (Celite®)

-

Autoclave or similar hydrogenation apparatus

Procedure:

-

In a suitable autoclave, dissolve 4-(Trifluoromethylthio)nitrobenzene (e.g., 33.5 g, 0.15 mol) in ethanol (e.g., 400 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 3.5 g) to the solution.

-

Seal the autoclave and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 40 atm.

-

Stir the reaction mixture vigorously at room temperature for 8 hours.

-

Upon completion of the reaction (monitored by TLC or GC-MS), carefully vent the excess hydrogen gas and purge the autoclave with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

-

The resulting residue can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Electrophilic Trifluoromethylthiolation of Aniline (General)

This protocol is a general representation based on available literature.[8][9]

Materials:

-

Aniline

-

An electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin)

-

A suitable catalyst system (e.g., FeCl₃ and diphenyl selenide)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

To a solution of aniline in an anhydrous solvent under an inert atmosphere, add the catalyst system.

-

Add the electrophilic trifluoromethylthiolating reagent portion-wise at the appropriate temperature (e.g., room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction as appropriate for the reagents used.

-

Perform an aqueous workup to remove catalyst residues and byproducts.

-

Dry the organic layer, concentrate, and purify the product by column chromatography to isolate the this compound isomer.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Troubleshooting flowchart for incomplete nitro reduction.

Caption: Main synthetic routes to this compound.

References

- 1. This compound CAS#: 372-16-7 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. chempanda.com [chempanda.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Crude 4-(Trifluoromethylthio)aniline

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(Trifluoromethylthio)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound typically include:

-

Unreacted Starting Materials: Such as 4-nitrophenyl trifluoromethyl sulfide, if the synthesis involves the reduction of a nitro group.

-